molecular formula C11H11N3O5S B11296867 2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11296867
M. Wt: 297.29 g/mol
InChI Key: BHAAGECLEJBCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves a multi-step process:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the pyrimidine ring.

    Sulfonamide Formation:

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through selective hydroxylation and methoxylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The hydroxyl and methoxy groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • 2-hydroxy-N-(3-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

2-hydroxy-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the specific positioning of the methoxy group, which influences its binding properties and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C11H11N3O5S

Molecular Weight

297.29 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H11N3O5S/c1-19-8-4-2-3-7(5-8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16)

InChI Key

BHAAGECLEJBCHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.